molecular formula C14H11NO2 B019182 2-methyl-7-nitro-9H-fluorene CAS No. 108100-28-3

2-methyl-7-nitro-9H-fluorene

Cat. No.: B019182
CAS No.: 108100-28-3
M. Wt: 225.24 g/mol
InChI Key: YHVBSCDYFOVQPZ-UHFFFAOYSA-N
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Description

2-Methyl-7-nitro-9H-fluorene is a functionalized fluorene derivative designed for research and development. The fluorene scaffold is recognized for its rigid, planar structure and high thermal and photochemical stability, making it a valuable core component in the design of advanced materials . This compound is specifically engineered for use as a key synthetic intermediate or a building block in the creation of more complex molecular architectures. Researchers utilize similar nitro- and alkyl-substituted fluorenes in the development of organic electronic materials and fluorescent probes . In particular, such compounds serve as precursors for dyes with applications in two-photon fluorescence microscopy (2PFM), a technique prized for its deep tissue penetration and high 3D resolution . The electron-withdrawing nitro group and the extended pi-system of the fluorene core can contribute to desirable photophysical properties, such as large Stokes shifts and high two-photon absorption cross-sections, which are critical for bioimaging applications . Furthermore, fluorene derivatives are investigated for their potential biological activities, including as cytotoxic agents against human carcinoma cell lines and as antimicrobial agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-7-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9-2-4-13-10(6-9)7-11-8-12(15(16)17)3-5-14(11)13/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVBSCDYFOVQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148410
Record name 9H-Fluorene, 2-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108100-28-3
Record name 9H-Fluorene, 2-methyl-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 2-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-7-nitro-9H-fluorene typically involves nitration of 2-methylfluorene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and concentration controls to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride, acidic conditions.

    Substitution: Electrophilic reagents, varying temperatures, and solvents depending on the desired substitution.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorenes depending on the electrophile used.

Scientific Research Applications

2-methyl-7-nitro-9H-fluorene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and other fluorene derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The nitro group is often a key functional group in bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of materials with specific optical and electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-methyl-7-nitro-9H-fluorene depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of 2-methyl-7-nitro-9H-fluorene with analogous fluorene derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₄H₁₁NO₂ 225.24 2-CH₃, 7-NO₂ High hydrophobicity; strong electron-withdrawing effects; potential for nonlinear optics
2-Methyl-9H-fluorene C₁₄H₁₂ 180.25 2-CH₃ Increased steric hindrance; foundational structure for alkylated derivatives
2-Nitro-9H-fluorene C₁₃H₉NO₂ 211.22 2-NO₂ Electron-deficient core; used in photochromic materials and organic electronics
2-Chloro-7-nitro-9H-fluorene C₁₃H₇ClNO₂ 252.66 2-Cl, 7-NO₂ Enhanced reactivity for cross-coupling; pharmaceutical intermediates
9,9-Dioctyl-2,7-diiodofluorene C₂₉H₄₀I₂ 642.44 2,7-I, 9,9-di-C₈H₁₇ High molecular weight; used in organic semiconductors and light-emitting diodes

Spectroscopic and Electronic Properties

  • NMR Data: Methyl groups in 2-methyl derivatives show characteristic ¹H NMR signals at δ 2.3–2.5 ppm (singlet) . Nitro groups induce deshielding in adjacent protons, shifting ¹H NMR signals upfield (e.g., δ 8.2–8.5 ppm for aromatic protons near NO₂) .
  • UV-Vis Absorption :
    • Nitro-substituted fluorenes exhibit absorption maxima at 350–400 nm due to n→π* transitions, while alkylated derivatives (e.g., 9,9-dioctyl) show redshifted absorption from extended conjugation .

Biological Activity

Overview

2-Methyl-7-nitro-9H-fluorene is an organic compound belonging to the fluorene family, characterized by a methyl group at the second position and a nitro group at the seventh position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The nitro group is particularly significant as it is often associated with bioactive compounds.

  • IUPAC Name : this compound
  • Molecular Formula : C14H11N O2
  • CAS Number : 108100-28-3

The biological activity of this compound is primarily attributed to its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. These interactions may disrupt normal cellular functions, leading to therapeutic effects. The compound's mechanism may involve targeting specific enzymes or receptors, which is critical in its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various synthesized fluorene derivatives, some showed remarkable activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antimicrobial activity of selected compounds derived from fluorene:

CompoundZone of Inhibition (mm)Target Bacteria
5g10S. aureus
5h11S. aureus
5j10E. coli
5k8P. aeruginosa

These findings suggest that the incorporation of the nitro group enhances the compound's ability to inhibit bacterial growth compared to other derivatives lacking this functional group .

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. In vitro assays demonstrated that this compound can induce cytotoxic effects on cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). A comparative analysis with Taxol, a standard chemotherapeutic agent, revealed that certain fluorene derivatives exhibited comparable or superior efficacy against these cancer cell lines.

Case Study: Fluorene Derivatives Against Cancer

In a recent study, several fluorene-based compounds were synthesized and evaluated for their anticancer activity. The results indicated that:

  • Compounds with the fluorene structure exhibited higher cytotoxicity against cancer cells compared to traditional treatments.
  • The mechanism involved inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both cancerous and bacterial cells, making it a dual-target for drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure CharacteristicsBiological Activity
2-NitrofluoreneLacks methyl group; different reactivityModerate antimicrobial
2-MethylfluoreneLacks nitro group; less reactiveLimited biological activity
9H-FluoreneParent compound; serves as a starting materialMinimal biological activity

The presence of both methyl and nitro groups in this compound confers distinct chemical properties that enhance its reactivity and biological activity compared to its analogs.

Q & A

Q. What are the recommended methods for synthesizing 2-methyl-7-nitro-9H-fluorene, and how does the nitro group's position influence regioselectivity?

Methodological Answer: Synthesis typically involves nitration of 2-methyl-9H-fluorene using mixed acids (HNO₃/H₂SO₄). Regioselectivity at the 7-position is influenced by steric and electronic effects of the methyl group at C2. For example, the methyl group directs nitration to the para position (C7) via electron-donating effects, as observed in analogous nitrofluorene derivatives . Post-reaction purification via column chromatography or HPLC (≥98% purity) is critical to isolate the desired isomer .

Q. How can NMR and mass spectrometry reliably confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : The methyl group at C2 appears as a singlet (~δ 2.4 ppm), while aromatic protons exhibit splitting patterns consistent with nitro group deshielding.
  • MS : Molecular ion peaks at m/z 211 (C₁₃H₉NO₂) align with theoretical molecular weight . High-resolution MS (HRMS) further validates isotopic patterns.
  • Cross-Validation : Compare spectral data with NIST Chemistry WebBook entries for nitrofluorene derivatives .

Intermediate Research Questions

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can GC-MS or HPLC-MS address them?

Methodological Answer: Impurities such as unreacted 2-methylfluorene or dinitro byproducts require separation via:

  • GC-MS : Optimize temperature gradients to resolve low-volatility compounds. Use electron ionization (EI) for fragmentation patterns .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients improve resolution. Monitor [M+H]⁺ ions (m/z 212) for quantification .

Q. How do computational models (e.g., DFT) predict the electronic effects of nitro and methyl substituents on 9H-fluorene’s reactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

  • The nitro group at C7 increases electron-withdrawing effects, lowering HOMO energy and enhancing electrophilic substitution resistance.
  • Methyl at C2 induces steric hindrance, destabilizing planar conformations. Compare with thermodynamic data from NIST (ΔfH° = [experimental value pending]) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for nitro-substituted fluorenes?

Methodological Answer:

  • Use single-crystal X-ray diffraction (SHELX refinement) to determine precise geometry. For example, compare C-NO₂ bond lengths in this compound with literature values for 2-nitrofluorene (1.48 Å vs. 1.45 Å) .
  • Address outliers via Hirshfeld surface analysis to identify intermolecular interactions affecting crystallographic parameters .

Q. What strategies mitigate conflicting bioactivity results (e.g., antimicrobial vs. cytotoxic effects) in studies of nitrofluorene derivatives?

Methodological Answer:

  • Dose-Response Analysis : Use IC₅₀/EC₅₀ curves to differentiate cytotoxic thresholds from antimicrobial activity.
  • Metabolic Profiling : Incubate compounds with liver microsomes to assess stability; unstable metabolites may yield false negatives .
  • Contradiction Framework : Apply TRIZ-based contradiction analysis to prioritize variables (e.g., solubility vs. membrane permeability) .

Safety and Environmental Considerations

Q. What precautions are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid dermal contact/inhalation.
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
  • Ecotoxicity : Refer to EPA fluorene analogs’ bioaccumulation factors (BCF = 1.2–3.5) to assess environmental risk .

Data Reproducibility and Standards

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Standardized Protocols : Document nitration reaction conditions (temperature, stoichiometry) and purification steps.
  • Reference Materials : Cross-check melting points and spectral data with NIST entries (CAS 607-57-8 for nitrofluorene analogs) .
  • Open Data : Deposit crystallographic data in public repositories (e.g., CCDC) using SHELXL refinement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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